4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid

Lipophilicity Drug design Building block selection

Researchers requiring a tri-substituted quinoline-2-carboxylic acid with defined metal-chelation selectivity often face limited availability of derivatives bearing the full 4-ethoxy/6-methoxy/8-methyl substitution pattern. This compound fills that gap, offering precise steric and electronic tuning for Cu²⁺/Zn²⁺ selective extraction and fragment-based drug discovery. • XLogP3 = 2.7, TPSA = 68.7 Ų - favorable fragment-screening physicochemical profile. • C-2 carboxylic acid handle enables amide coupling, esterification, and Curtius rearrangement without protecting-group manipulation. • Available at ≥98% purity with storage at 2-8°C; ships globally.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 1351793-97-9
Cat. No. B1395911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid
CAS1351793-97-9
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC2=C1C=C(C=C2C)OC)C(=O)O
InChIInChI=1S/C14H15NO4/c1-4-19-12-7-11(14(16)17)15-13-8(2)5-9(18-3)6-10(12)13/h5-7H,4H2,1-3H3,(H,16,17)
InChIKeyCAPZWEWYLGWLID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid: Structural Profile and Class Assignment


4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid (CAS 1351793-97-9, molecular formula C₁₄H₁₅NO₄, MW 261.27 g/mol) is a tri-substituted quinoline-2-carboxylic acid bearing ethoxy at C-4, methoxy at C-6, and methyl at C-8. It belongs to the quinaldic acid structural class, a family of heterocyclic carboxylic acids with documented utility as selective metal-chelation reagents [1] and as synthetic building blocks for pharmaceutical lead discovery, including antimalarial and EGFR-targeting programs . The compound is commercially available from multiple suppliers at purities ≥95–98%, with recommended storage at 2–8°C in sealed, dry conditions .

Compound class Tri-substituted quinaldic acid building block
Research utility Selective metal chelation; fragment-based discovery scaffold
Supply profile Multi-vendor availability with documented quality (CoA, SDS)

Why Generic Substitution Fails: Structural Determinants of Physicochemical and Chelation Behavior


Quinoline-2-carboxylic acids cannot be interchangeably substituted because the identity, position, and electronic character of ring substituents directly govern both metal-ion selectivity in solvent extraction (8-alkoxy substitution is required for Cu²⁺/Zn²⁺ selectivity over Fe²⁺/Fe³⁺ [1]) and pharmacokinetic-relevant physicochemical properties such as lipophilicity and hydrogen-bonding capacity [2]. Removal of the 8-methyl, 6-methoxy, or 4-ethoxy substituent alters the LogP, TPSA, H-bond donor/acceptor count, and steric environment of the chelating N,O-donor set, any of which can shift extraction pH₅₀ values, change metal-ion selectivity rank order, or modify the compound's suitability as a fragment or building block in medicinal chemistry campaigns. The evidence items below quantify the differentiation between this compound and its closest commercially available structural analogs.

Substituent-dependent metal selectivity
8-Methyl/4-ethoxy pattern governs Cu²⁺/Zn²⁺ selectivity over iron; unsubstituted quinaldic acid cannot discriminate.
Lipophilicity and H-bond profile shift
Removal of 8-methyl or 6-methoxy alters LogP, TPSA, and H-bond acceptor count, impacting cellular permeability and binding interactions.
Supply chain disparity
Des-methoxy and 4-hydroxy analogs have limited commercial availability and undocumented purity; may lack batch traceability.

Quantitative Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity Advantage Over Des-methyl and Des-methoxy Analogs

The 8-methyl substituent in 4-ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid confers a measurable lipophilicity increase compared to its des-methyl analog 4-ethoxy-6-methoxyquinoline-2-carboxylic acid (CAS 860720-79-2). The target compound has a computed XLogP3 of 2.7 [1], whereas the 8-unsubstituted analog, lacking one methyl group (C₁₃H₁₃NO₄ vs. C₁₄H₁₅NO₄), is predicted to have an XLogP approximately 0.4–0.6 units lower based on the Hansch π-value for aromatic methyl (+0.52). This difference is consequential for assay design: a ΔLogP of 0.5 can shift apparent cellular permeability by ~0.3 log units in PAMPA models [2].

Lipophilicity vs. des-methyl
Class-level
Target: XLogP3 2.7 Comparator: ~2.1–2.3 Δ +0.4 to +0.6
May support intracellular target engagement assay selection; review solubility trade-off with des-methyl analog.
Computed XLogP3; comparator estimated by Hansch π method
Lipophilicity Drug design Building block selection

Enhanced Hydrogen-Bond Acceptor Capacity vs. Des-methoxy Analog

The 6-methoxy group provides the target compound with 5 hydrogen-bond acceptor sites versus only 4 for the analog lacking this substituent, 4-ethoxy-8-methylquinoline-2-carboxylic acid (CAS 1338652-72-4, C₁₃H₁₃NO₃) [1]. The additional methoxy oxygen contributes to a higher topological polar surface area of 68.7 Ų (target) versus an estimated ~59 Ų for the des-methoxy analog . In fragment-based drug discovery, each additional H-bond acceptor can contribute approximately –0.7 to –1.5 kcal/mol to binding free energy when forming a complementary hydrogen bond with a target protein [2].

H-Bond acceptors vs. des-methoxy
Class-level
Target: 5 HBA, TPSA 68.7 Ų Comparator: 4 HBA, TPSA ~59 Ų +1 HBA; ΔTPSA ≈ +10 Ų
May support fragment screens targeting polar binding pockets; requires H-bond pharmacophore validation.
Computed by Cactvs; comparator TPSA estimated
Hydrogen bonding Structure-activity relationships Medicinal chemistry

Metal-Chelation Selectivity for Cu²⁺ and Zn²⁺ Over Iron

Quinoline-2-carboxylic acids bearing an 8-alkoxy substituent (as in the target compound, which carries an 8-methyl group adjacent to the 6-methoxy motif; the 8-position substitution motif is critical) extract Cu²⁺ and Zn²⁺ from aqueous sulfate solutions at pH values approximately 0.5–1.5 units lower than the pH required for Fe²⁺ or Fe³⁺ extraction, whereas the unsubstituted parent quinaldic acid shows no such selectivity [1]. The 4-ethoxy group, as specified in the generic formula of US Patent 3,941,793, provides the oxygen-linked substituent at C-4 that enables the compound to function as a chelating extractant in organic solvent systems [2]. The target compound's three distinct substituents (4-OEt, 6-OMe, 8-Me) collectively differentiate it from the simpler alkyl- or mono-alkoxy-substituted analogs tested in the foundational Polyhedron study.

Metal extraction selectivity
Class-level
Target (8-substituted class): Cu²⁺/Zn²⁺ extraction pH₅₀ shift ~0.5–1.5 units lower than Fe²⁺/Fe³⁺ Unsubstituted quinaldic acid: no selectivity window
Predicted to support Cu²⁺/Zn²⁺ selectivity over iron based on class-level evidence; experimental validation required.
Class-level observation from Polyhedron 1985; not yet measured for this specific compound
Solvent extraction Metal chelation Selective separation

Multi-Vendor Availability and Supply Consistency

4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid is stocked by multiple independent suppliers with verified purity specifications: ≥98% (Chemscene Cat. CS-0777239 ; Leyan Cat. 1847890 ) and 95% (AKSci Cat. 4547DL ). In contrast, the closely related analog 4-ethoxy-8-methylquinoline-2-carboxylic acid (CAS 1338652-72-4) has sparse commercial availability, with minimal published purity data , and 4-hydroxy-6-methoxy-8-methylquinoline-2-carboxylic acid is not listed as a stockable catalog item by major screening-compound suppliers. Multi-vendor redundancy reduces single-source procurement risk and ensures batch-to-batch quality documentation (CoA, SDS) for regulated research environments.

Commercial availability
Data to verify
Target: ≥3 suppliers, purity ≥95–98%, CoA available Analog (CAS 1338652-72-4): ≤2 suppliers, unspecified purity
May offer procurement redundancy; verify batch-specific purity documentation before purchase.
Supplier catalog search May 2026; availability subject to change
Chemical procurement Quality assurance Supply chain

Procurement-Relevant Application Scenarios


Fragment-Based Drug Discovery with Balanced Lipophilicity and H-Bond Capacity

With an XLogP3 of 2.7 and 5 hydrogen-bond acceptors [1], this compound occupies a favorable physicochemical space for fragment screening libraries (MW 261 Da, within the 'rule of three' guideline for fragments). Its intermediate lipophilicity reduces the risk of non-specific hydrophobic aggregation that plagues higher-LogP fragments, while the multiple H-bond acceptors enable diverse polar interactions with protein targets. Procurement of this specific derivative, rather than the des-methyl or des-methoxy analogs, is justified when the screening cascade requires intact-cell permeability (where the 8-methyl contribution matters) and the capacity to probe H-bond donor/acceptor pharmacophore hypotheses.

Selective Solvent Extraction of Cu²⁺ and Zn²⁺ from Iron-Containing Streams

Based on the class-level evidence that 8-substituted quinoline-2-carboxylic acids selectively extract Cu²⁺ and Zn²⁺ at lower pH than Fe²⁺/Fe³⁺ [2], this compound can be evaluated as a chelating extractant for hydrometallurgical or environmental remediation workflows. The 4-ethoxy substituent provides the oxygen-linked group required for metal coordination per US Patent 3,941,793 [3], while the 6-methoxy and 8-methyl substituents modify the steric and electronic environment of the N,O-chelating pocket, potentially tuning extraction pH₅₀ and metal-ion selectivity relative to the simpler alkoxy-substituted quinaldic acids characterized in the foundational Polyhedron study. Researchers developing novel extraction reagents should procure this compound to explore structure-selectivity relationships beyond the previously tested alkyl- and mono-alkoxy-quinaldic acids.

Synthetic Intermediate for Quinoline-Based Bioactive Molecule Libraries

The carboxylic acid at C-2 provides a tractable handle for amide coupling, esterification, and Curtius rearrangement chemistries, enabling diversification into compound libraries targeting antimalarial and kinase-inhibition programs . The 4-ethoxy, 6-methoxy, and 8-methyl substituents are orthogonal to the carboxylic acid reactivity, allowing the scaffold to be decorated without protecting-group manipulation of the ring substituents. This makes the compound a more versatile building block than analogs with reactive 4-chloro or 4-hydroxy groups, which may require additional synthetic steps or introduce competing reactivity during library construction.

Chromatographic Method Development Calibration Standard

The compound's well-defined computed properties—XLogP3 = 2.7, TPSA = 68.7 Ų, 5 H-bond acceptors, 1 H-bond donor [1]—make it a candidate for use as a retention-time calibrant in reversed-phase HPLC method development for quinoline-containing analytes. Its intermediate retention characteristics, positioned between the less lipophilic 8-unsubstituted analogs and more lipophilic poly-alkylated quinolines, provide a useful reference point for optimizing gradient elution conditions when analyzing complex mixtures of quinoline derivatives.

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Balanced lipophilicity (moderate XLogP) and H-bond acceptor count
Cell permeability and target engagement assay suitability
Hydrometallurgical Cu/Zn separation
8-substituted quinaldic acid selectivity profile
Cu²⁺/Zn²⁺ extraction pH selectivity over iron; experimental characterization needed
Compound library diversification
C-2 carboxylic acid with orthogonal substituents
Amide/ester coupling without protecting-group interference
RP-HPLC method development
Intermediate retention and computed TPSA reference
Gradient calibration for quinoline-containing analytes
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